molecular formula C11H12O2 B1580630 1-Phenyl-1,4-pentanedione CAS No. 583-05-1

1-Phenyl-1,4-pentanedione

Cat. No. B1580630
CAS RN: 583-05-1
M. Wt: 176.21 g/mol
InChI Key: RBLXWIPBPPVLPU-UHFFFAOYSA-N
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Patent
US07691837B2

Procedure details

To a well stirred suspension of anhydrous aluminium chloride (27.0 g, 205.9 mmol) in 126 ml of benzene was added 4-oxopentanoylchloride (23.0 g, 171.6 mmol) drop-wise, over a period of 30-35 minutes at room temperature (25-30° C.). The reaction mixture was stirred at the same temperature for 1 hour. After decomposition of the reaction mixture by the addition of solid ice and hydrochloric acid (10 ml) the precipitated solid was filtered and the filtrate evaporated on a rotary evaporator to remove all the solvents. The residue was dissolved in ethyl acetate (400 ml), washed with water (2×100 ml), brine (100 ml) and dried over anhydrous sodium sulfate and the solvent evaporated off. The crude product so obtained was chromatographed over silica gel (100-200 mesh) using chloroform as eluent to give 8.6 g (24.07%) of the title compound.
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
126 mL
Type
reactant
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Yield
24.07%

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[O:5]=[C:6]([CH3:12])[CH2:7][CH2:8][C:9](Cl)=[O:10].Cl.[CH:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>>[C:14]1([C:9](=[O:10])[CH2:8][CH2:7][C:6](=[O:5])[CH3:12])[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
27 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
126 mL
Type
reactant
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
23 g
Type
reactant
Smiles
O=C(CCC(=O)Cl)C
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
To a well stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at the same temperature for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
to remove all the solvents
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate (400 ml)
WASH
Type
WASH
Details
washed with water (2×100 ml), brine (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent evaporated off
CUSTOM
Type
CUSTOM
Details
The crude product so obtained
CUSTOM
Type
CUSTOM
Details
was chromatographed over silica gel (100-200 mesh)

Outcomes

Product
Details
Reaction Time
32.5 (± 2.5) min
Name
Type
product
Smiles
C1(=CC=CC=C1)C(CCC(C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 8.6 g
YIELD: PERCENTYIELD 24.07%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.